Fosfestrol - 522-40-7

Fosfestrol

Catalog Number: EVT-330376
CAS Number: 522-40-7
Molecular Formula: C18H22O8P2
Molecular Weight: 428.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A key chemical reaction involving Fosfestrol is its dephosphorylation, catalyzed by acid phosphatase, which is present in high levels in prostatic tissue. [] This reaction cleaves the phosphate groups, releasing the active cytotoxic agent, diethylstilbestrol. [] The specificity of this reaction is believed to be higher within prostatic tissue due to elevated acid phosphatase levels compared to other body tissues. []

Diethylstilbestrol (DES)

Compound Description: Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen. [, , , ] It has been used to treat various conditions, including prostate cancer, but its use has been restricted due to its adverse effects, such as teratogenicity and carcinogenicity. []

Relevance: Diethylstilbestrol is the primary metabolite of Fosfestrol. [, , , ] Fosfestrol acts as a prodrug, being converted to DES in the body, particularly in tissues with high levels of acid phosphatase, such as prostate cancer cells. [, , ] This targeted conversion was intended to enhance the selectivity of estrogen treatment for prostate cancer while minimizing systemic side effects. []

Estradiol

Compound Description: Estradiol is a naturally occurring estrogen hormone. [] It plays a significant role in male reproductive health, including the development and function of the prostate gland. []

Relevance: While not structurally similar to Fosfestrol, estradiol serves as a point of comparison when discussing the mechanism of action of Fosfestrol and other synthetic estrogens in treating prostate cancer. Both estradiol and Fosfestrol, through its metabolite DES, exert their effects by interacting with estrogen receptors, ultimately leading to the suppression of testosterone production. [] This hormonal manipulation aims to inhibit the growth of prostate cancer cells.

Fosfestrol Monophosphate

Compound Description: Fosfestrol monophosphate is a metabolite of Fosfestrol, formed during its breakdown in the body. [, ]

Relevance: Fosfestrol monophosphate is an intermediate metabolite in the conversion of Fosfestrol to Diethylstilbestrol (DES). [, ] While not as potent as DES, Fosfestrol monophosphate might contribute to the overall estrogenic effects of Fosfestrol. []

Diethylstilbestrol Glucuronide

Compound Description: Diethylstilbestrol glucuronide is a conjugated metabolite of Diethylstilbestrol (DES), formed in the liver to aid in its elimination from the body. [, ]

Relevance: This metabolite is formed as part of the metabolism of Fosfestrol, which is metabolized to DES. [, ] Understanding the formation and elimination of DES glucuronide is crucial when studying the pharmacokinetic profile of Fosfestrol. []

Diethylstilbestrol Sulfate

Compound Description: Similar to DES glucuronide, DES sulfate is another conjugated metabolite of DES, playing a role in its excretion. [, ]

Relevance: Understanding the formation and elimination of DES sulfate contributes to building a complete pharmacokinetic picture of Fosfestrol, which is metabolized to DES. [, ]

Diethylstilbestrol Glucuronide-Sulfate

Compound Description: This is a double conjugate of DES, signifying further metabolic processing for excretion. []

Relevance: The presence of this metabolite in plasma after Fosfestrol administration underscores the complex metabolic pathway of this drug. [] It highlights the body's effort to detoxify and eliminate DES, ultimately impacting the drug's duration of action and potential for side effects.

Estracyt (Estramustine Phosphate)

Compound Description: Estracyt, known generically as estramustine phosphate, is a chemotherapy drug used to treat prostate cancer. [] It combines estradiol with a nitrogen mustard, aiming to deliver a targeted cytotoxic effect to prostate cancer cells.

Relevance: Estracyt is mentioned in the context of comparing different treatment modalities for hormone-refractory prostate cancer, including Fosfestrol. [] Both drugs are employed for their estrogenic properties, but they differ in their mechanisms of action and potential side effects.

Source

Fosfestrol is derived from diethylstilbestrol, a nonsteroidal estrogen that was first synthesized in the 1930s. The diphosphate form was developed to enhance its pharmacological properties and therapeutic applications. Research indicates that fosfestrol can be administered orally, providing a viable alternative to other hormonal therapies.

Classification

Fosfestrol is classified as a synthetic estrogen and falls under the category of hormonal agents used in oncology. Its mechanism of action involves binding to estrogen receptors, which influences various biological processes related to cancer progression and symptom management.

Synthesis Analysis

Methods

The synthesis of fosfestrol involves several chemical reactions that modify the diethylstilbestrol structure to create the diphosphate derivative. The synthesis typically includes:

  1. Phosphorylation: The addition of phosphate groups to the diethylstilbestrol molecule.
  2. Purification: Techniques such as crystallization or chromatography are employed to isolate and purify the final product.

Technical Details

The specific synthetic routes may vary, but they generally involve:

  • Reacting diethylstilbestrol with phosphoric acid or its derivatives.
  • Controlling reaction conditions (temperature, pH) to optimize yield and purity.
  • Utilizing analytical methods like high-performance liquid chromatography for quality control.
Molecular Structure Analysis

Structure

Fosfestrol's molecular formula is C18H20O7P2C_{18}H_{20}O_7P_2. The structure consists of a stilbene backbone with two esterified phosphate groups, enhancing its solubility and bioavailability compared to its parent compound.

Data

  • Molecular Weight: Approximately 404.3 g/mol
  • Chemical Structure: The compound features a biphenyl structure typical of stilbenes, with functional groups that confer its estrogenic properties.
Chemical Reactions Analysis

Reactions

Fosfestrol undergoes various chemical reactions relevant to its stability and reactivity:

  1. Hydrolysis: In aqueous environments, fosfestrol can hydrolyze, releasing diethylstilbestrol and inorganic phosphate.
  2. Estrogen Receptor Binding: The primary reaction of interest is its interaction with estrogen receptors, which mediates its therapeutic effects.

Technical Details

The stability of fosfestrol in different pH environments is critical for its efficacy as a medication. Studies have shown that it maintains activity across physiological pH ranges but may degrade under extreme conditions.

Mechanism of Action

Process

Fosfestrol functions by binding to estrogen receptors in target tissues, particularly in prostate cancer cells. This binding leads to:

  • Gene Regulation: Activation or repression of genes involved in cell proliferation and apoptosis.
  • Inhibition of Androgen Receptors: By modulating estrogen pathways, fosfestrol may indirectly inhibit androgen receptor signaling, which is crucial in prostate cancer progression.

Data

Clinical studies have demonstrated that patients receiving fosfestrol exhibit significant reductions in prostate-specific antigen levels, indicating effective hormonal modulation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water due to the presence of phosphate groups, enhancing its bioavailability.

Chemical Properties

  • Stability: Relatively stable under standard storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for similar compounds.
Applications

Scientific Uses

Fosfestrol is primarily utilized in oncology for:

  • Hormonal Therapy: Treatment of metastatic castration-resistant prostate cancer.
  • Research Applications: Investigating estrogen receptor pathways and developing novel therapeutic strategies for hormone-sensitive cancers.

Clinical trials have shown promising results regarding its efficacy compared to traditional therapies, making it a valuable option in cancer treatment protocols. Further research continues to explore its full potential and mechanisms within various biological contexts.

Introduction to Fosfestrol in CRPC Management

Epidemiological Context of CRPC and Therapeutic Challenges

Prostate cancer remains a critical global health burden, ranking as the second most common cancer in males worldwide with approximately 1,414,259 new cases annually and accounting for 375,304 deaths each year [1] [3]. In India, prostate cancer incidence has demonstrated a concerning 29.8% increase in age-standardized rates from 1990 to 2016, with advanced disease presentation being disproportionately common compared to Western populations [7]. Nearly 10–20% of Indian patients present with de novo metastatic disease—a significantly higher proportion than observed in developed countries [6].

Castration-resistant prostate cancer (CRPC) inevitably develops in patients with advanced prostate cancer despite androgen deprivation therapy (ADT). The therapeutic landscape for metastatic CRPC (mCRPC) has expanded dramatically in recent years with novel androgen receptor antagonists (enzalutamide, darolutamide), immunotherapy (sipuleucel-T), and targeted agents (PARP inhibitors) [1] [3]. However, profound economic barriers limit accessibility in resource-constrained settings:

  • Newer agents like abiraterone acetate cost approximately $8,000–$10,000 per month in high-income countries
  • Over 75% of Indian patients face catastrophic healthcare expenditures for advanced cancer therapies
  • LMICs (Low- and Middle-Income Countries) often lack reimbursement mechanisms for targeted therapies [1] [7]

This economic reality creates therapeutic inequity, where evidence-based treatments remain inaccessible to most patients in LMICs, necessitating effective alternatives.

Historical Evolution of Estrogen-Based Therapies in Prostate Cancer

Estrogen-based therapies represent one of the earliest systemic approaches to prostate cancer management. The therapeutic rationale emerged from Charles Huggins' Nobel Prize-winning work in the 1940s demonstrating prostate cancer's androgen dependence. Early estrogen therapy utilized diethylstilbestrol (DES), a synthetic estrogen that suppresses testosterone through:

  • Negative feedback inhibition on pituitary luteinizing hormone (LH) production
  • Increased sex hormone-binding globulin (SHBG) reducing free testosterone
  • Direct cytotoxic effects via TGF-β mediated apoptosis in cancer cells [1] [4]

DES gained widespread adoption in the 1950s–1970s but was largely abandoned due to dose-dependent cardiovascular toxicities (myocardial infarction, thrombosis) observed in up to 25% of patients [1] [4]. This toxicity profile prompted the development of Fosfestrol (diethylstilbestrol diphosphate) as a prodrug alternative patented in 1941 and introduced clinically in 1955 [4]. Unlike DES, Fosfestrol exhibits:

  • Selective bioactivation: Converted to active DES specifically in prostate tissue by phosphatase enzymes
  • Reduced systemic toxicity: Avoids first-pass hepatic metabolism that generates thrombogenic metabolites
  • Dual mechanisms: Combines androgen suppression with direct mitochondrial cytotoxicity (inhibiting electron transport between ubiquinone and cytochrome c1) [3] [4] [5]

Table 1: Molecular Characteristics of Estrogen-Based Prostate Cancer Therapies

CompoundChemical NatureAdministrationKey Pharmacological Advantages
Diethylstilbestrol (DES)Non-steroidal estrogenOralDirect LH suppression
FosfestrolDES diphosphate prodrugIV/OralSelective activation in prostate tissue; Avoids first-pass hepatic metabolism
Polyestradiol phosphatePolymeric estrogen esterIntramuscularSlow-release formulation; Sustained castrate testosterone

Rationale for Fosfestrol as a Cost-Effective Alternative in Resource-Limited Settings

Contemporary real-world evidence supports Fosfestrol's viability in CRPC management within LMICs. A retrospective analysis of 65 mCRPC patients treated with oral Fosfestrol (120mg three times daily) demonstrated:

  • 63% PSA response rate (≥50% reduction from baseline)
  • 83% symptomatic improvement in pain and performance status
  • Median progression-free survival: 8.3 months (95% CI: 4.7–11.8)
  • Median overall survival: 27.5 months (95% CI: 25.4–29.5) [1] [3]

Treatment sequences incorporating Fosfestrol show particular promise. A sequence mining analysis of 384 Indian mCRPC patients identified that orchiectomy followed by Fosfestrol constituted a distinctive pathway associated with extended survival in patients maintaining durable response to initial ADT [6]. Importantly, Fosfestrol maintains efficacy even after novel hormonal agents: patients without prior abiraterone exposure demonstrated superior survival outcomes (HR: 2.1; p<0.01) [1] [3].

Table 2: Comparative Efficacy and Cost of CRPC Therapies in LMIC Settings

Therapeutic AgentPSA Response Rate (%)Median OS (Months)Relative Monthly CostReal-World Accessibility (LMICs)
Fosfestrol6327.51x (reference)High
Abiraterone acetate~6034.725–30xLimited
Enzalutamide~6535–4030–35xVery limited
Docetaxel~4528–308–10xModerate

The economic argument for Fosfestrol is compelling:

  • Cost differential: Fosfestrol therapy costs approximately $150/month versus $3,500–$4,000 for novel antiandrogens
  • Infrastructure requirements: Does not require specialized monitoring beyond standard oncology care
  • Sequencing flexibility: Effective as both pre-chemotherapy hormonal option and post-novel agent salvage therapy [1] [3] [6]

Indian urologic oncology experts have formally recognized Fosfestrol's role in national practice surveys. The Urological Cancer Foundation Consortium recommends it as a viable option in mCRPC when newer agents are inaccessible, particularly noting its utility following surgical castration [7]. This endorsement reflects a pragmatic approach to resource-adapted cancer care that balances evidence, accessibility, and financial toxicity mitigation.

Molecular Formula: C₁₈H₂₂O₈P₂Chemical Synonyms: Diethylstilbestrol diphosphate; DESDP; Stilbestrol diphosphateBrand Names: Honvan; Cytonal; Stilphostrol (historical) [4] [5]

Properties

CAS Number

522-40-7

Product Name

Fosfestrol

IUPAC Name

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate

Molecular Formula

C18H22O8P2

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+

InChI Key

NLORYLAYLIXTID-ISLYRVAYSA-N

SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

diethyldioxystilbene diphosphate
diethylstilbestrol diphosphate
difostilben
fosfesterol
fosfestrol
fosfestrol, (E)-isomer
fosfestrol, 99Tc-labeled cpd
fosfestrol, disodium salt, (E)-isomer
fosfestrol, sodium salt, (E)-isomer
fosfestrol, tetrasodium salt, (E)-isomer
fostestrolum
fostrolin
Honvan
Kyorin
ST-52
stilbestrol diphosphate
Stilphostrol

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.